molecular formula C22H20IN3O9 B12787015 2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-arabino-hexofuranosyl)-5-iodo- CAS No. 133488-23-0

2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-arabino-hexofuranosyl)-5-iodo-

Cat. No.: B12787015
CAS No.: 133488-23-0
M. Wt: 597.3 g/mol
InChI Key: DAAREDCCMHTPDB-BDXSIMOUSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-arabino-hexofuranosyl)-5-iodo- is a complex organic compound with significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidinedione core, an isoindole moiety, and an iodinated arabino-hexofuranosyl group. Its intricate structure allows it to interact with various biological targets, making it a valuable molecule for research and therapeutic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-arabino-hexofuranosyl)-5-iodo- involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidinedione Core: This is typically achieved through the condensation of urea with a suitable diketone under acidic conditions.

    Introduction of the Isoindole Moiety: This step involves the reaction of the pyrimidinedione core with a phthalic anhydride derivative, followed by cyclization to form the isoindole ring.

    Glycosylation: The arabino-hexofuranosyl group is introduced via glycosylation using a protected sugar derivative and a suitable glycosyl donor.

    Iodination: The final step involves the selective iodination of the compound using iodine or an iodine-containing reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-arabino-hexofuranosyl)-5-iodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The iodinated group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thiols, amines, and other nucleophiles.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-arabino-hexofuranosyl)-5-iodo- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated arabino-hexofuranosyl group allows for selective binding to these targets, leading to modulation of their activity. The pyrimidinedione core and isoindole moiety contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar pyrimidinedione cores but different substituents.

    Isoindole-containing compounds: Molecules with isoindole moieties that exhibit similar biological activities.

    Iodinated nucleosides: Nucleoside analogs with iodine atoms that have comparable properties.

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-arabino-hexofuranosyl)-5-iodo- lies in its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

CAS No.

133488-23-0

Molecular Formula

C22H20IN3O9

Molecular Weight

597.3 g/mol

IUPAC Name

[(2R)-2-acetyloxy-2-[(2S,3R,5S)-3-(1,3-dioxoisoindol-2-yl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate

InChI

InChI=1S/C22H20IN3O9/c1-10(27)33-9-16(34-11(2)28)18-15(26-20(30)12-5-3-4-6-13(12)21(26)31)7-17(35-18)25-8-14(23)19(29)24-22(25)32/h3-6,8,15-18H,7,9H2,1-2H3,(H,24,29,32)/t15-,16-,17+,18+/m1/s1

InChI Key

DAAREDCCMHTPDB-BDXSIMOUSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@@H]1[C@@H](C[C@H](O1)N2C=C(C(=O)NC2=O)I)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C

Canonical SMILES

CC(=O)OCC(C1C(CC(O1)N2C=C(C(=O)NC2=O)I)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C

Origin of Product

United States

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